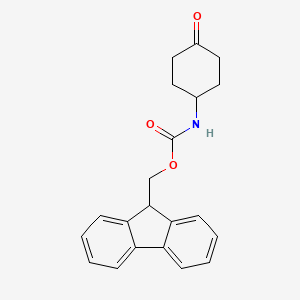

4-N-Fmoc-amino-cyclohexanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(4-oxocyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c23-15-11-9-14(10-12-15)22-21(24)25-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14,20H,9-13H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHGDSRIILPGMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374671 | |

| Record name | 4-N-Fmoc-amino-cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391248-11-6 | |

| Record name | 4-N-Fmoc-amino-cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 391248-11-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-N-Fmoc-amino-cyclohexanone chemical structure

An In-depth Technical Guide to 4-N-Fmoc-amino-cyclohexanone: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical scaffold, this compound. We will delve into its core chemical properties, provide validated protocols for its synthesis and application, and explore its utility as a versatile building block in modern chemical and pharmaceutical research.

Introduction: A Scaffold of Strategic Importance

This compound is a bifunctional synthetic building block of significant interest in peptide synthesis and medicinal chemistry.[1] Its structure is characterized by three key features: a cyclohexanone ring that imparts conformational rigidity, a ketone functional group amenable to a wide range of chemical transformations, and an amine protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[1] This unique combination allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows while offering a reactive handle for subsequent diversification, bioconjugation, or the construction of complex molecular architectures such as peptidomimetics and enzyme inhibitors.[1][2][3]

Physicochemical and Structural Properties

A thorough understanding of the molecule's properties is fundamental to its effective application. The chemical identity and key physical characteristics are summarized below.

Table 1: Core Properties of this compound

| Property | Value | Reference |

| CAS Number | 391248-11-6 | [4][5][6] |

| Molecular Formula | C₂₁H₂₁NO₃ | [1][4] |

| Molecular Weight | 335.40 g/mol | [1][4] |

| Appearance | White to off-white solid | [6] |

| Storage | 2-8°C, under inert atmosphere | [1][5][6] |

| SMILES | C1CC(=O)CCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | [7] |

| InChI | InChI=1S/C21H21NO3/c23-15-11-9-14(10-12-15)22-21(24)25-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14,20H,9-13H2,(H,22,24) | [7] |

Spectroscopic Signature: While detailed spectra for this specific compound are proprietary, its structure provides predictable spectroscopic characteristics.

-

¹H NMR: The proton NMR spectrum would show characteristic peaks for the aromatic protons of the Fmoc group (typically ~7.2-7.8 ppm), the methylene protons of the cyclohexanone ring (deshielded alpha-protons around 2.2-2.6 ppm and other ring protons around 1.5-2.2 ppm), and the protons associated with the Fmoc's CH and CH₂ groups.[8]

-

¹³C NMR: The carbon NMR would feature a distinct carbonyl peak for the ketone at a highly downfield shift (typically >200 ppm), along with peaks for the carbamate carbonyl (~156 ppm), the aromatic carbons of the Fmoc group, and the aliphatic carbons of the cyclohexyl ring.[8][9]

-

IR Spectroscopy: Key stretches would include a strong C=O absorption for the ketone (around 1715 cm⁻¹), another C=O stretch for the carbamate (around 1690 cm⁻¹), and N-H bending (around 1520 cm⁻¹).

Synthesis and Purification

The synthesis of this compound is typically achieved through the protection of a commercially available precursor, 4-aminocyclohexanone, or via a protect-then-oxidize strategy starting from 4-aminocyclohexanol. The latter approach is often favored to avoid side reactions with the ketone. A representative two-step process is outlined below, drawing from established methods for Boc protection and subsequent oxidation.[10][11]

Workflow for the Synthesis of this compound

Caption: A two-step synthesis pathway for this compound.

Experimental Protocol: Synthesis

Part A: Fmoc Protection of 4-Aminocyclohexanol

-

Reaction Setup: To a solution of 4-aminocyclohexanol (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (NaHCO₃, 2.5 eq). Stir until the solids are mostly dissolved.

-

Addition of Fmoc Reagent: Add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu, 1.05 eq) in 1,4-dioxane dropwise to the stirring mixture at room temperature.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-N-Fmoc-amino-cyclohexanol. This intermediate can be purified by column chromatography or used directly in the next step if sufficiently pure.

-

Causality Note: The aqueous bicarbonate solution acts as a base to deprotonate the ammonium salt of the starting material and neutralize the N-hydroxysuccinimide byproduct, driving the acylation reaction forward. Dioxane is used to solubilize the Fmoc-OSu reagent.

-

Part B: Oxidation to this compound

-

Reaction Setup: Dissolve the 4-N-Fmoc-amino-cyclohexanol (1.0 eq) from the previous step in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Oxidant: Add Dess-Martin periodinane (DMP, 1.2 eq) portion-wise to the solution at room temperature.

-

Reaction: Stir the mixture for 2-4 hours. Monitor the conversion of the alcohol to the ketone by TLC.

-

Workup and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until the layers are clear. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.[12]

-

Causality Note: DMP is a mild and selective oxidizing agent suitable for converting the secondary alcohol to a ketone without affecting the acid-sensitive Fmoc protecting group. Anhydrous conditions are crucial to prevent deactivation of the reagent.

-

Key Applications in Research and Synthesis

The utility of this compound stems from its dual functionality, enabling its use in both linear peptide synthesis and as a scaffold for further chemical modification.

Solid-Phase Peptide Synthesis (SPPS)

As an Fmoc-protected building block, this molecule is directly compatible with the widely used Fmoc-SPPS methodology.[13][14][15] It can be incorporated into a growing peptide chain to introduce a conformationally constrained, non-natural residue. The cyclohexyl ring restricts the rotational freedom of the peptide backbone, which is a powerful strategy for studying structure-activity relationships (SAR) and designing peptides with enhanced stability or receptor affinity.[1][16]

The core of Fmoc-SPPS is the iterative cycle of deprotection and coupling. The protocol for removing the Fmoc group is a critical, repeated step in chain elongation.

Workflow for a Single Fmoc-SPPS Cycle

Caption: The iterative four-step cycle of Fmoc Solid-Phase Peptide Synthesis.

Experimental Protocol: Fmoc Deprotection on Solid Support

This protocol describes the removal of the N-terminal Fmoc group from a peptide chain anchored to a solid support.

-

Resin Swelling: Place the Fmoc-protected peptide-resin in a suitable reaction vessel and swell it in N,N-dimethylformamide (DMF) for 30-60 minutes.[17]

-

Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin).[18][19] Agitate the slurry for 3-5 minutes at room temperature.

-

Final Deprotection: Drain the piperidine solution. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

-

Causality Note: The deprotection proceeds via a base-catalyzed β-elimination mechanism.[18] Piperidine, a secondary amine, abstracts the acidic proton on the fluorene ring, leading to the elimination of dibenzofulvene (DBF). The excess piperidine also acts as a scavenger, trapping the reactive DBF to prevent it from alkylating the newly freed N-terminal amine.[18][19] A two-step treatment ensures complete removal, especially for sterically hindered residues.[18]

-

-

Washing: Drain the deprotection solution and thoroughly wash the resin to remove the piperidine and the dibenzofulvene-piperidine adduct. A typical wash cycle is: DMF (3x), Isopropanol (IPA) (3x), and finally DMF (3x).[19]

-

Confirmation (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. A positive result (deep blue beads) confirms the presence of a free primary amine, indicating successful Fmoc removal.[18] The resin is now ready for the next amino acid coupling step.

Medicinal Chemistry and Scaffold Derivatization

The true synthetic power of this compound lies in the reactivity of its ketone group. This functionality serves as a versatile handle for constructing diverse molecular libraries and complex drug candidates.[20][21] After incorporation into a peptide or use as a standalone scaffold (following Fmoc removal), the ketone can undergo numerous transformations, including:

-

Reductive Amination: To introduce new side chains or link to other molecules.

-

Wittig Reactions: To form carbon-carbon double bonds.

-

Oxime/Hydrazone Formation: To create stable linkages for bioconjugation or to attach reporter tags.[1]

-

Aldol Condensations: To build larger, more complex carbon skeletons.

Experimental Protocol: Reductive Amination of the Ketone

This protocol outlines a general procedure for the reductive amination of the ketone on the cyclohexyl ring after it has been incorporated into a peptide and the Fmoc group has been removed.

-

Reaction Setup: After Fmoc deprotection of the N-terminus (if applicable) and any other necessary deprotection steps, swell the peptide-resin containing the free ketone moiety in a 1% acetic acid solution in DMF.

-

Imine Formation: Add the desired primary amine (3-5 eq) to the resin slurry, followed by a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN, 3-5 eq).

-

Reaction: Agitate the mixture at room temperature for 12-24 hours.

-

Causality Note: The reaction proceeds in two steps. First, the amine reacts with the ketone to form a Schiff base (imine) intermediate. The slightly acidic conditions catalyze this step. Second, the NaBH₃CN, which is selective for the protonated imine over the ketone, reduces the C=N bond to form the secondary amine.

-

-

Washing: Drain the reaction mixture and wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.

-

Cleavage and Analysis: Cleave the modified peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Analyze the product by HPLC and Mass Spectrometry to confirm the successful modification.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. While a specific MSDS is not publicly available, safety precautions can be inferred from related compounds.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[22][23][24]

-

Handling: Use in a well-ventilated area or a chemical fume hood.[22][24] Avoid breathing dust and prevent contact with skin and eyes.[23][25] Wash hands thoroughly after handling.[22][24]

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).[1][5] Storing under an inert atmosphere can prevent degradation.[6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[26]

Conclusion and Future Outlook

This compound is more than just a protected amino acid; it is a strategic tool for chemical innovation. Its seamless compatibility with Fmoc-SPPS allows for the precise introduction of conformational constraints into peptides, while its ketone functionality opens a gateway to a vast chemical space for post-synthetic modification. For researchers in drug discovery, this building block provides a robust platform for generating novel peptidomimetics, developing targeted bioconjugates, and constructing diverse libraries for screening. As the demand for more sophisticated and structurally complex therapeutic molecules grows, the utility and application of versatile scaffolds like this compound will undoubtedly continue to expand.

References

- MySkinRecipes. This compound.

- AK Scientific, Inc.

- Cymit Química S.L.

- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.

- Fisher Scientific.

- Fisher Scientific. trans-4-(Boc-amino)

- Capot Chemical.

- PubChemLite. This compound (C21H21NO3).

- Santa Cruz Biotechnology. N-4-Fmoc-aminocyclohexanone | CAS 391248-11-6.

- Springer Nature Experiments. Methods for Removing the Fmoc Group.

- Benchchem. Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis.

- ChemPep. Fmoc Solid Phase Peptide Synthesis.

- PubChem. 4-Aminocyclohexanone | C6H11NO | CID 9912306.

- BLD Pharm. 391248-11-6|this compound.

- ChemicalBook. N-4-FMOC-AMINOCYCLOHEXANONE CAS#: 391248-11-6.

- Google Patents. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone.

- Google Patents. CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone.

- ChemicalBook. 4-AMINOCYCLOHEXANONE | 87976-86-1.

- UCI Department of Chemistry.

- YouTube. Organic Chemistry - Spectroscopy - Cyclohexanone.

- BMRB. bmse000405 Cyclohexanone.

- Google Patents.

- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- AltaBioscience. Fmoc Amino Acids for SPPS.

- MDPI.

- PubMed. Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors in linear pentapeptides.

- ResearchGate. Advances in Fmoc solid-phase peptide synthesis.

- Semantic Scholar. Advances in Fmoc solid-phase peptide synthesis.

- MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle.

- Chemical Society Reviews (RSC Publishing).

- Enamine. MedChem Highlights.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Fmoc-modified amino acids and short peptides: simple bio-inspired building blocks for the fabrication of functional materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. MedChem Highlights - Enamine [enamine.net]

- 4. scbt.com [scbt.com]

- 5. 391248-11-6|this compound|BLD Pharm [bldpharm.com]

- 6. N-4-FMOC-AMINOCYCLOHEXANONE CAS#: 391248-11-6 [amp.chemicalbook.com]

- 7. PubChemLite - this compound (C21H21NO3) [pubchemlite.lcsb.uni.lu]

- 8. youtube.com [youtube.com]

- 9. bmse000405 Cyclohexanone at BMRB [bmrb.io]

- 10. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]

- 11. CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone - Google Patents [patents.google.com]

- 12. RU2523011C2 - Method of cyclohexanone purification - Google Patents [patents.google.com]

- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors in linear pentapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chem.uci.edu [chem.uci.edu]

- 18. benchchem.com [benchchem.com]

- 19. chempep.com [chempep.com]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. aksci.com [aksci.com]

- 23. fishersci.com [fishersci.com]

- 24. fishersci.com [fishersci.com]

- 25. static.cymitquimica.com [static.cymitquimica.com]

- 26. capotchem.com [capotchem.com]

An In-Depth Technical Guide to 4-N-Fmoc-amino-cyclohexanone

CAS Number: 391248-11-6 | Molecular Formula: C₂₁H₂₁NO₃ | Molecular Weight: 335.40 g/mol

Section 1: Introduction and Strategic Importance

4-N-(9-Fluorenylmethoxycarbonyl)-amino-cyclohexanone, hereafter referred to as Fmoc-AmC, is a pivotal bifunctional building block for advanced chemical synthesis.[1][2] Primarily utilized by researchers in peptide synthesis and medicinal chemistry, its unique structure offers a strategic advantage in the design of complex molecules. The cyclohexanone core introduces a degree of conformational rigidity, while the Fmoc-protected amine provides a stable yet readily cleavable handle for solid-phase peptide synthesis (SPPS) and other amine-coupling strategies.[1] This guide provides a comprehensive overview of Fmoc-AmC, from its synthesis and characterization to its critical applications in drug discovery and development.

The fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis due to its base-lability, allowing for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[3] Its removal under mild basic conditions, typically with piperidine, preserves the integrity of the growing peptide chain and acid-sensitive functionalities.[3][4]

Section 2: Physicochemical Properties and Safety

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of Fmoc-AmC.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 391248-11-6 | [5][6][7][8][9] |

| Molecular Formula | C₂₁H₂₁NO₃ | [5][6] |

| Molecular Weight | 335.40 g/mol | [5] |

| Appearance | White to off-white solid (presumed) | General knowledge |

| Purity | Typically >95% | [6] |

| Storage | Inert atmosphere, 2-8°C | [9] |

Safety and Handling

Hazard Statements (Presumed based on related compounds):

-

May be harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Engineering Controls: Use only outdoors or in a well-ventilated area.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere.

Section 3: Synthesis and Purification

The synthesis of Fmoc-AmC can be approached through a two-step process starting from 4-aminocyclohexanol. This involves the protection of the amino group with an Fmoc group, followed by the oxidation of the hydroxyl group to a ketone.

Synthetic Workflow

The overall synthetic strategy is depicted below. The initial step is the protection of the amino group of 4-aminocyclohexanol hydrochloride with 9-fluorenylmethyl chloroformate (Fmoc-Cl). The resulting Fmoc-protected alcohol is then oxidized to the desired cyclohexanone derivative.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for Fmoc protection and alcohol oxidation.

Step 1: Synthesis of 4-N-Fmoc-amino-cyclohexanol

-

Reaction Setup: To a solution of 4-aminocyclohexanol hydrochloride (1 equivalent) in a mixture of 1,4-dioxane and water (1:1) at 0°C, add sodium bicarbonate (2.5 equivalents).

-

Fmoc Protection: Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 equivalents) in 1,4-dioxane to the reaction mixture while maintaining the temperature at 0°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, add water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-N-Fmoc-amino-cyclohexanol.

Step 2: Oxidation to this compound

This step can be performed using various oxidation reagents. A common and effective method is the Swern oxidation.

-

Oxalyl Chloride Activation: In a flask under an inert atmosphere, dissolve oxalyl chloride (2 equivalents) in anhydrous dichloromethane (DCM) and cool to -78°C.

-

DMSO Addition: Slowly add dimethyl sulfoxide (DMSO) (4 equivalents) to the oxalyl chloride solution and stir for 15 minutes.

-

Alcohol Addition: Add a solution of 4-N-Fmoc-amino-cyclohexanol (1 equivalent) in DCM to the reaction mixture and stir for 1 hour at -78°C.

-

Quenching: Add triethylamine (5 equivalents) to the reaction mixture and allow it to warm to room temperature.

-

Work-up: Add water to the reaction mixture and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Purification Protocol

The crude this compound can be purified using silica gel flash column chromatography.

-

Column Preparation: Pack a silica gel column with an appropriate solvent system, such as a gradient of ethyl acetate in hexanes.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a solid.

Section 4: Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized Fmoc-AmC. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the fluorenyl group (aromatic protons between δ 7.3-7.8 ppm), the methoxy protons (a doublet and a triplet around δ 4.2-4.5 ppm), and the cyclohexanone ring protons (multiplets in the aliphatic region).

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the cyclohexanone ring (around δ 208-212 ppm), the carbonyl of the Fmoc group (around δ 156 ppm), and the aromatic and aliphatic carbons.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of Fmoc-AmC.

Illustrative HPLC Method:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a common mobile phase for the analysis of Fmoc-protected compounds.[11][12]

-

Detection: UV detection at 254 nm or 265 nm, where the Fmoc group has strong absorbance.

-

Expected Result: A single major peak corresponding to the pure product.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Technique: Electrospray ionization (ESI) is a suitable method.

-

Expected Ion: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 336.4.

Section 5: Applications in Peptide and Medicinal Chemistry

The unique structure of Fmoc-AmC makes it a valuable tool for introducing a ketone functionality and a constrained cyclic scaffold into peptides and other bioactive molecules.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-AmC can be incorporated into a peptide sequence using standard SPPS protocols. The Fmoc group is removed with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) to expose the free amine for subsequent coupling.[10][13]

Caption: Incorporation of Fmoc-AmC into a peptide via SPPS.

Post-Synthesis Modification

The ketone functionality of the cyclohexanone ring can be further modified after peptide synthesis. This allows for the introduction of diverse chemical moieties through reactions such as:

-

Reductive amination: To form new C-N bonds and introduce secondary or tertiary amines.

-

Wittig reaction: To form carbon-carbon double bonds.

-

Aldol condensation: To create new carbon-carbon bonds and more complex structures.

These modifications can be used to generate peptide libraries with enhanced properties, such as improved binding affinity, stability, or cell permeability.

Role in Drug Discovery

The incorporation of constrained cyclic structures like the cyclohexanone ring can lead to peptides with more defined conformations. This can result in:

-

Increased receptor selectivity: By pre-organizing the peptide into a bioactive conformation.

-

Enhanced proteolytic stability: By making the peptide less susceptible to enzymatic degradation.

-

Improved pharmacokinetic properties: By altering the polarity and size of the molecule.

Section 6: Conclusion

This compound is a versatile and valuable building block for chemical biologists and medicinal chemists. Its unique combination of a conformationally restricted cyclic ketone and a readily manipulable Fmoc-protected amine provides a powerful tool for the design and synthesis of novel peptides and small molecules with potential therapeutic applications. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their research endeavors.

References

-

Qiyuan (Guangdong) Pharmaceutical Chemical Co., Ltd. This compound. [Link]

-

MySkinRecipes. This compound. [Link]

- Google Patents. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone.

-

Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

Lokey Lab Protocols. Fmoc. (2017-03-16). [Link]

-

Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]

-

Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. [Link]

- Google Patents. WO1997041093A1 - Methods for the synthesis of fmoc protected amines.

-

The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]

-

MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023-11-13). [Link]

-

National Institutes of Health. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023-11-13). [Link]

- Google Patents.

-

The Royal Society of Chemistry. Accelerated Fmoc Solid-phase Synthesis of Peptides with Aggregation-disrupting Backbones. [Link]

-

Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

-

The Royal Society of Chemistry. Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. [Link]

-

Klein, B. A. Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. [Link]

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. [Link]

-

PubChem. 4-Aminocyclohexanone. [Link]

-

eScholarship. Submonomer synthesis of sequence defined peptoids with diverse side-chains. [Link]

-

National Institutes of Health. Predicting the Success of Fmoc-Based Peptide Synthesis. (2022-06-27). [Link]

-

National Institute of Standards and Technology. Cyclohexanone. [Link]

-

Springer Nature Experiments. Methods for Removing the Fmoc Group. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chempep.com [chempep.com]

- 3. shimadzu.com [shimadzu.com]

- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 5. scbt.com [scbt.com]

- 6. N-4-Fmoc-aminocyclohexanone, CasNo.391248-11-6 BOC Sciences United States [bocscichem.lookchem.com]

- 7. N-4-FMOC-AMINOCYCLOHEXANONE CAS#: 391248-11-6 [amp.chemicalbook.com]

- 8. 4-N-Fmoc-氨基-环己酮 - CAS:391248-11-6 - 启源(广东)医药化工有限公司 [qiyuanyiyuhuagong.com]

- 9. 391248-11-6|this compound|BLD Pharm [bldpharm.com]

- 10. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]

- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. chem.uci.edu [chem.uci.edu]

synthesis of 4-N-Fmoc-amino-cyclohexanone

An In-depth Technical Guide to the Synthesis of 4-N-Fmoc-amino-cyclohexanone

Abstract

4-N-(9-Fluorenylmethoxycarbonyl)-amino-cyclohexanone is a pivotal building block in modern medicinal chemistry and peptide science.[1] Its constrained cyclic structure and orthogonal Fmoc protecting group make it an invaluable tool for synthesizing complex peptides and peptidomimetics with enhanced stability and unique conformational properties.[1][2] This guide provides a comprehensive overview of the primary synthetic routes to this compound, delving into the mechanistic rationale behind procedural choices, offering detailed experimental protocols, and discussing critical aspects of purification and characterization. It is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this key intermediate.

Introduction: The Strategic Importance of this compound

The incorporation of non-natural amino acids and structural motifs is a cornerstone of modern drug design. This compound serves as a versatile scaffold, enabling the introduction of a cyclohexanone ring into a peptide backbone. This modification imparts conformational rigidity, a strategy often employed to improve receptor binding affinity, selectivity, and metabolic stability.

The fluorenylmethoxycarbonyl (Fmoc) group is the lynchpin of this molecule's utility. As the most widely used temporary protecting group for the α-amino function in solid-phase peptide synthesis (SPPS), its base-lability allows for orthogonal deprotection strategies.[3][4] This means the Fmoc group can be selectively removed under mild basic conditions (typically with piperidine) without disturbing acid-labile side-chain protecting groups, a fundamental requirement of Fmoc-based SPPS.[2][5]

This guide will explore the three most prevalent synthetic pathways to access this valuable compound, providing both theoretical grounding and practical, field-tested protocols.

Synthetic Strategies: A Comparative Overview

The can be approached from several distinct starting materials. The choice of route often depends on the availability and cost of precursors, desired scale, and laboratory capabilities. We will examine three primary strategies.

Figure 1: Overview of primary synthetic routes to this compound.

Route 1: Fmoc Protection Followed by Oxidation

This classic two-step approach begins with the more readily available and stable precursor, 4-aminocyclohexanol. The strategy involves first protecting the primary amine and then oxidizing the secondary alcohol to the target ketone.

Step A: N-Fmoc Protection of 4-Aminocyclohexanol

The protection of the amino group is a standard transformation. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of 9-fluorenylmethyl chloroformate (Fmoc-Cl). The choice of base is critical to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Figure 2: Workflow for Fmoc protection of an amine.

Experimental Protocol: Fmoc Protection

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-aminocyclohexanol hydrochloride (1.0 eq).

-

Dissolution: Suspend the starting material in a suitable solvent mixture, such as 1,4-dioxane and water (e.g., 1:1 v/v).

-

Base Addition: Cool the mixture in an ice bath (0 °C). Add sodium bicarbonate (NaHCO₃) or triethylamine (TEA) (2.5 eq) portion-wise to neutralize the hydrochloride salt and the forthcoming HCl byproduct.

-

Fmoc-Cl Addition: Dissolve Fmoc-Cl (1.1 eq) in 1,4-dioxane and add it dropwise to the stirring reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.[6]

-

Workup: Upon completion, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product, 4-N-Fmoc-amino-cyclohexanol, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.

Step B: Oxidation of 4-N-Fmoc-amino-cyclohexanol

The conversion of the secondary alcohol to a ketone is the final and most critical step in this route. The choice of oxidant is paramount to avoid over-oxidation or side reactions with the Fmoc group. While traditional chromium-based reagents (PCC, PDC) are effective, modern, milder methods are preferred for their reduced toxicity and improved selectivity.[7] TEMPO-catalyzed oxidation is an excellent "green" alternative.[7]

Causality Behind Oxidant Choice:

-

Chromium Reagents (PCC/PDC): Highly efficient but generate toxic chromium waste, posing significant disposal challenges.

-

Swern/Dess-Martin Oxidation: Effective and high-yielding but can be sensitive to moisture, require cryogenic temperatures (Swern), or involve potentially explosive reagents (Dess-Martin).

-

TEMPO/NaOCl (Bleach): A catalytic system that is environmentally benign, operates under mild conditions, and is highly selective for primary and secondary alcohols.[8] The active oxidant is regenerated in situ, making it a cost-effective and scalable option.

Experimental Protocol: TEMPO-Catalyzed Oxidation

-

Setup: Dissolve the 4-N-Fmoc-amino-cyclohexanol (1.0 eq) from the previous step in a suitable solvent such as dichloromethane (DCM).

-

Catalyst Addition: Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) (0.1 eq) and sodium bromide (NaBr) (0.1 eq) to the solution.

-

Oxidant Addition: Cool the mixture to 0 °C. Slowly add an aqueous solution of sodium hypochlorite (NaOCl, bleach) (1.2 eq) while vigorously stirring. Maintain the pH around 9 with a bicarbonate buffer.

-

Reaction: Stir at 0 °C for 1-2 hours, monitoring the disappearance of the starting material by TLC.[7]

-

Quenching: Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Workup: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: The crude this compound can be purified by flash chromatography on silica gel to yield the final product as a white solid.

Route 2: Direct Protection of 4-Aminocyclohexanone

This pathway is the most atom-economical, provided that the starting material, 4-aminocyclohexanone, is readily available.[9][10] The primary challenge is the relative instability of the free amine, which is often supplied as a hydrochloride salt. The experimental procedure is a direct adaptation of the standard Fmoc protection protocol.

Experimental Protocol: Direct Fmoc Protection

-

Setup: Suspend 4-aminocyclohexanone hydrochloride (1.0 eq) in a mixture of dichloromethane (DCM) and water.

-

Base Addition: Cool to 0 °C and add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq) to liberate the free amine and neutralize HCl.

-

Fmoc-Cl Addition: Add a solution of Fmoc-Cl (1.1 eq) in DCM dropwise.

-

Reaction & Workup: Allow the reaction to proceed at room temperature for 12-18 hours. Follow the workup and purification procedures outlined in Section 3.1.

| Parameter | Route 1 | Route 2 |

| Starting Material | 4-Aminocyclohexanol | 4-Aminocyclohexanone HCl |

| Number of Steps | 2 | 1 |

| Key Challenge | Oxidation step control | Stability of starting material |

| Typical Overall Yield | 60-80% | 70-90% |

| Primary Advantage | Stable, common starting material | High atom economy, shorter route |

Table 1: Comparison of Synthetic Routes 1 and 2.

Route 3: Synthesis via Reductive Amination

A convergent and elegant approach involves the reductive amination of 1,4-cyclohexanedione. This method forms the C-N bond and sets the amine stereochemistry in a single conceptual phase, followed by protection.

Figure 3: Simplified workflow for reductive amination.

This process typically involves reacting the dione with an ammonia source to form an imine or enamine intermediate in situ, which is then immediately reduced to the primary amine by a selective reducing agent.[11] Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are the reagents of choice because they are mild enough to selectively reduce the iminium ion in the presence of the remaining ketone.[12]

Experimental Protocol: Reductive Amination & Protection

-

Setup: Dissolve 1,4-cyclohexanedione (1.0 eq) and ammonium acetate (NH₄OAc) (5-10 eq) in methanol (MeOH).

-

Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. Stir the reaction at room temperature for 24-48 hours.

-

Workup (Isolation of Amine): Quench the reaction by carefully adding aqueous HCl. Evaporate the methanol, and wash the aqueous residue with an organic solvent (e.g., ether) to remove unreacted starting material. Basify the aqueous layer with NaOH and extract the product (4-aminocyclohexanone) into a solvent like DCM. Dry and concentrate to obtain the crude amine.

-

Fmoc Protection: Immediately re-dissolve the crude 4-aminocyclohexanone in a suitable solvent and perform the Fmoc protection as described in Section 4.

Purification and Characterization

Regardless of the synthetic route, rigorous purification and characterization are essential to ensure the final product is suitable for use in peptide synthesis, where high purity is paramount.[13]

-

Purification: Flash column chromatography on silica gel is the most common method. A gradient elution system, typically with hexane and ethyl acetate, is effective. Recrystallization can also be employed for final purification.[14]

-

Characterization:

-

¹H NMR: The proton NMR spectrum is a definitive tool for structural confirmation. Key expected signals include the multiplets for the cyclohexyl protons and the characteristic signals for the aromatic and aliphatic protons of the Fmoc group. The protons alpha to the ketone (positions 2 and 6) will be the most deshielded of the ring protons.[15]

-

¹³C NMR: The carbon spectrum will show a distinctive signal for the ketone carbonyl carbon at ~208-210 ppm.[15][16] Other signals will correspond to the carbons of the cyclohexyl ring and the Fmoc group.

-

Mass Spectrometry (MS): ESI-MS will confirm the molecular weight of the compound (C₂₁H₂₁NO₃, MW: 335.40 g/mol ).[17]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the ketone C=O stretch (~1715 cm⁻¹) and the carbamate C=O stretch of the Fmoc group (~1690 cm⁻¹).

-

Conclusion and Future Outlook

The is a well-established process with several viable and robust routes. The choice between them depends on a pragmatic assessment of starting material cost, operational simplicity, and scale. The direct protection of 4-aminocyclohexanone (Route 2) offers the most straightforward path, while the oxidation of 4-aminocyclohexanol (Route 1) provides a reliable alternative from a more stable precursor. As the demand for complex, conformationally constrained peptides grows in drug discovery, the efficient and scalable synthesis of building blocks like this compound will remain a critical enabling technology. Future efforts may focus on developing even more sustainable, catalytic, and chromatography-free protocols to meet the increasing demands of the pharmaceutical industry.

References

- MySkinRecipes. This compound.

- Google Patents. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone.

- Santa Cruz Biotechnology. N-4-Fmoc-aminocyclohexanone | CAS 391248-11-6 | SCBT.

- Google Patents. CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone.

- The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.

- NIH. Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly.

- ChemPep. Fmoc Solid Phase Peptide Synthesis.

- Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013).

- MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency.

- Organic Chemistry Portal. Fmoc-Protected Amino Groups.

- Google Patents. US3933916A - Purification of cyclohexanone.

- YouTube. Organic Chemistry - Spectroscopy - Cyclohexanone. (2017).

- ResearchGate. Biocatalytic reductive amination from discovery to commercial manufacturing applied to abrocitinib JAK1 inhibitor | Request PDF.

- BMRB. bmse000405 Cyclohexanone at BMRB.

- AltaBioscience. Fmoc Amino Acids for SPPS.

- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. (2020).

- ResearchGate. Advances in Fmoc solid-phase peptide synthesis.

- PubChem. 4-Aminocyclohexanone | C6H11NO | CID 9912306.

- ChemicalBook. 4-AMINOCYCLOHEXANONE | 87976-86-1.

- BioResearch - LabMedica. Toolkit for Reductive Amination in Drug Discovery. (2003).

Sources

- 1. This compound [myskinrecipes.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. chempep.com [chempep.com]

- 4. researchgate.net [researchgate.net]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. rsc.org [rsc.org]

- 7. CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone - Google Patents [patents.google.com]

- 8. Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Aminocyclohexanone | C6H11NO | CID 9912306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-AMINOCYCLOHEXANONE | 87976-86-1 [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. Daily clinical lab news - Toolkit for Reductive Amination in Drug Discovery - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]

- 13. ajpamc.com [ajpamc.com]

- 14. US3933916A - Purification of cyclohexanone - Google Patents [patents.google.com]

- 15. youtube.com [youtube.com]

- 16. bmse000405 Cyclohexanone at BMRB [bmrb.io]

- 17. scbt.com [scbt.com]

An In-depth Technical Guide to 4-N-Fmoc-amino-cyclohexanone: Synthesis, Application, and Derivatization

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of 4-N-Fmoc-amino-cyclohexanone, a versatile building block for creating conformationally constrained peptides and peptidomimetic scaffolds. We will delve into the causality behind synthetic choices, provide validated experimental protocols, and explore the strategic applications of this unique scaffold in modern drug discovery.

Introduction: The Strategic Value of Conformational Constraint

In peptide-based drug discovery, the inherent flexibility of linear peptides often leads to poor metabolic stability and reduced binding affinity for biological targets. Introducing conformational constraints is a proven strategy to overcome these limitations.[1] The this compound scaffold serves as an exceptional tool for this purpose. It combines two key features:

-

The Fmoc-Protected Amine: This allows for seamless integration into standard, well-established Fmoc-based solid-phase peptide synthesis (SPPS) workflows.[2][3] The Fmoc group's base lability provides an orthogonal protection strategy, ensuring that acid-labile side-chain protecting groups remain intact during chain elongation.[4]

-

The Cyclohexanone Ring: This rigid carbocyclic structure imparts a significant conformational bias on the peptide backbone, locking it into a more defined geometry.[5][6] This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to enhanced affinity and selectivity.[7]

Furthermore, the ketone functional group is not merely a structural element; it is a versatile chemical handle for post-synthetic modification, allowing for the creation of diverse analog libraries from a single peptide scaffold. This dual functionality makes this compound a powerful building block for generating novel bioactive molecules.

Synthesis of the Core Scaffold: (4-Oxocyclohexyl)carbamic acid 9H-fluoren-9-ylmethyl ester

The synthesis of the title compound is efficiently achieved in a two-step process starting from commercially available 4-aminocyclohexanol. The strategy involves the protection of the amino group, followed by the oxidation of the hydroxyl group to the ketone.

Step 1: N-Fmoc Protection of 4-Aminocyclohexanol

The first step is the protection of the primary amine with the 9-fluorenylmethoxycarbonyl (Fmoc) group. The choice of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is deliberate; it is a stable, crystalline solid that reacts cleanly with amines under mild basic conditions, offering high yields and minimizing the formation of dipeptide-like impurities that can occur with more reactive reagents like Fmoc-Cl.

Caption: Synthetic pathway for this compound.

Step 2: Oxidation to the Ketone

The choice of oxidant for converting the secondary alcohol to a ketone is critical to avoid side reactions, particularly over-oxidation or reactions involving the Fmoc group. While strong oxidants like KMnO₄ have been used for analogous Boc-protected compounds, a milder, more selective system is preferable.[8] A TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation using sodium hypochlorite (NaOCl) as the terminal oxidant is an excellent choice.[9] This system operates under mild, slightly basic conditions, is highly efficient for secondary alcohols, and is compatible with the Fmoc protecting group.

Protocol 2.1: Synthesis of this compound

Materials:

-

trans-4-Aminocyclohexanol hydrochloride

-

Sodium carbonate (Na₂CO₃)

-

9-Fluorenylmethoxycarbonyl succinimide (Fmoc-OSu)

-

1,4-Dioxane

-

Dichloromethane (DCM)

-

TEMPO

-

Sodium hypochlorite solution (household bleach, ~6-8%)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium thiosulfate (Na₂S₂O₃), 10% solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate and Hexanes for chromatography

Procedure:

-

N-Fmoc Protection:

-

To a solution of trans-4-aminocyclohexanol hydrochloride (1.0 eq) in 10% aqueous Na₂CO₃, add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane.

-

Stir the biphasic mixture vigorously at room temperature for 12-24 hours. Monitor progress by TLC.

-

Upon completion, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with 1 M HCl and then brine. Dry over MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Fmoc-4-aminocyclohexanol, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

-

-

Oxidation:

-

Dissolve the crude N-Fmoc-4-aminocyclohexanol (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.

-

Add TEMPO (0.05 eq) to the solution.

-

Slowly add the sodium hypochlorite solution (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-3 hours).

-

Quench the reaction by adding a 10% aqueous solution of Na₂S₂O₃.

-

Separate the layers and extract the aqueous phase with DCM.

-

Wash the combined organic layers with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 20-40% ethyl acetate in hexanes) to afford the pure this compound as a white solid.

-

| Parameter | Typical Value | Source |

| Step 1 Yield | 85-95% | Estimated from similar reactions |

| Step 2 Yield | 80-90% | [9] |

| Overall Yield | 68-85% | Calculated |

Physicochemical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized building block before its use in peptide synthesis.

| Property | Value | Source |

| CAS Number | 391248-11-6 | [10] |

| Molecular Formula | C₂₁H₂₁NO₃ | [10] |

| Molecular Weight | 335.40 g/mol | [10] |

| Appearance | White to off-white solid | Typical |

| Storage | 2-8°C, desiccated | [5] |

Representative NMR Data (in CDCl₃): The following table outlines the expected chemical shifts. Actual values may vary slightly based on solvent and concentration.

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Fmoc Group | 7.7-7.8 (d, 2H), 7.5-7.6 (d, 2H), 7.3-7.4 (m, 4H), 4.4-4.5 (d, 2H), 4.2-4.3 (t, 1H) | ~144, ~141, ~128, ~127, ~125, ~120, ~67, ~47 |

| Cyclohexyl CH-N | ~3.7-3.9 (m, 1H) | ~50-52 |

| Cyclohexyl CH₂-C=O | ~2.3-2.5 (m, 4H) | ~40-42 |

| Cyclohexyl CH₂ | ~1.9-2.1 (m, 2H), ~1.6-1.8 (m, 2H) | ~30-33 |

| Ketone C=O | N/A | ~209-211 |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in SPPS to create peptides with constrained backbones. The workflow follows standard Fmoc-SPPS protocols.

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Protocol 4.1: Incorporation of this compound into a Peptide Sequence

Setup: This protocol assumes a manual SPPS setup using a fritted syringe as the reaction vessel. It can be adapted for automated synthesizers.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel. Drain the solvent.

-

Fmoc Deprotection:

-

Add the 20% piperidine/DMF solution to the resin. Agitate for 3 minutes and drain.

-

Add a fresh portion of 20% piperidine/DMF and agitate for 15-20 minutes.[2] Drain.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Perform a Kaiser test to confirm the presence of a free primary amine.

-

-

Coupling:

-

In a separate vial, pre-activate the building block by dissolving this compound (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Allow to stand for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

Perform a Kaiser test to confirm the completion of the coupling (ninhydrin should remain colorless). If the test is positive, repeat the coupling step.

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.

Derivatization via Reductive Amination

The ketone moiety of the incorporated cyclohexanone residue is a powerful tool for generating chemical diversity. Reductive amination allows for the introduction of a wide variety of primary or secondary amines, creating a library of peptide analogs with different side chains at that position.

The preferred reagent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃). Causality: Unlike stronger reducing agents like NaBH₄, NaBH(OAc)₃ is a milder, more selective hydride source that readily reduces the iminium ion intermediate but is slow to reduce the starting ketone.[11] This selectivity is crucial as it prevents the undesired reduction of the ketone to a secondary alcohol, ensuring the reaction proceeds cleanly to the desired amine product.

Caption: Reaction pathway for reductive amination of the ketone scaffold.

Protocol 5.1: Reductive Amination of a Peptide-Bound Cyclohexanone

Materials:

-

Peptide-resin containing the 4-oxo-cyclohexyl moiety

-

Primary or secondary amine of choice (e.g., benzylamine, 1.5 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq)

-

1% Acetic Acid (AcOH) in Dichloromethane (DCM)

Procedure:

-

Resin Preparation: Swell the peptide-resin in DCM for 30 minutes. Drain the solvent.

-

Imine Formation:

-

Add a solution of the desired amine (1.5 eq) in 1% AcOH/DCM to the resin.

-

Agitate the mixture for 30-60 minutes at room temperature to facilitate iminium ion formation.

-

-

Reduction:

-

Add solid NaBH(OAc)₃ (2.0 eq) to the reaction vessel.

-

Agitate the suspension at room temperature for 2-4 hours, or until the reaction is complete (monitored by cleaving a small sample for LC-MS analysis).

-

-

Workup:

-

Drain the reaction mixture and wash the resin thoroughly with DCM, DMF, and finally DCM again.

-

Dry the derivatized peptide-resin under vacuum.

-

-

Cleavage and Purification: Cleave the final peptide from the resin using a standard TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) and purify by reverse-phase HPLC.

Biological Applications and Perspectives

While specific biological activity data (e.g., IC₅₀ or Kᵢ values) for peptides incorporating this compound are not widely published, the utility of the scaffold can be inferred from studies on closely related analogs. The introduction of cyclic constraints is a well-documented strategy for developing potent and selective ligands.[1][7]

-

Antimicrobial Peptides (AMPs): A synthetic AMP containing 1-aminocyclohexane carboxylic acid demonstrated potent activity against several drug-resistant bacterial strains, highlighting the value of cyclohexyl moieties in designing effective AMPs. The ability to derivatize the ketone handle of the 4-aminocyclohexanone scaffold allows for the systematic optimization of amphipathicity, a key determinant of antimicrobial activity.

-

Receptor Ligands: The rigid scaffold can mimic β-turns or other secondary structures, making it an ideal component for designing agonists or antagonists for G-protein coupled receptors (GPCRs) or other protein targets.[6] The diverse side chains that can be introduced via reductive amination allow for fine-tuning of receptor subtype selectivity.

-

Enzyme Inhibitors: The constrained backbone can position key interacting residues precisely within an enzyme's active site. The ketone itself can act as a warhead for covalent inhibitors (e.g., by forming a hemiketal) or be derivatized to introduce other pharmacophores.

By using this building block, researchers can generate libraries of structurally related but functionally diverse peptides for screening in various biological assays, accelerating the hit-to-lead optimization process in drug discovery.

Conclusion

This compound is more than just a non-canonical amino acid; it is a strategic tool for peptide chemists. Its straightforward synthesis, compatibility with standard SPPS, and, most importantly, the dual-purpose nature of the cyclohexanone ring—providing both conformational constraint and a handle for derivatization—make it an invaluable asset. This guide provides the foundational knowledge and validated protocols necessary for researchers to confidently employ this building block in the design and synthesis of novel, potent, and selective peptide-based therapeutics.

References

-

MySkinRecipes. This compound. [Link]

- Craik, D. J., Fairlie, D. P., Liras, S., & Price, D. (2013). The Future of Peptide-based Drugs. Chemical Biology & Drug Design, 81(1), 136-147.

- Google Patents. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone.

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

- Hicks, R. P., et al. (2015). Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid. Bioorganic & Medicinal Chemistry, 23(5), 1017-1024.

-

ResearchGate. IC 50 value for each assay. Peptides 5 and 6 were diluted in seven concentrations. [Link]

-

ResearchGate. Sequences and IC50 values of peptides. [Link]

-

National Center for Biotechnology Information. Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. [Link]

-

National Center for Biotechnology Information. Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics. [Link]

-

University of California, Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]

-

Organic Chemistry Portal. Synthesis of ketones by oxidation of alcohols. [Link]

-

National Center for Biotechnology Information. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. [Link]

-

MDPI. Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. [Link]

- Google Patents. US9090654B2 - Boc and Fmoc solid phase peptide synthesis.

-

Royal Society of Chemistry. Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. [Link]

-

National Center for Biotechnology Information. Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. [Link]

-

ResearchGate. IC50 values for AZ_WT and peptides. [Link]

-

ChemRxiv. Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

National Center for Biotechnology Information. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. [Link]

-

National Center for Biotechnology Information. Highly Enantioselective Synthesis of N-Unprotected Unnatural α-Amino Acid Derivatives by Ruthenium-Catalyzed Direct Asymmetric Reductive Amination. [Link]

-

National Center for Biotechnology Information. Use of a Scaffold Peptide in the Biosynthesis of Amino Acid Derived Natural Products. [Link]

-

Creighton University. Conformational Constraint between Aromatic Residue Side Chains in the "message" Sequence of the Peptide Arodyn Using Ring Closing Metathesis Results in a Potent and Selective Kappa Opioid Receptor Antagonist. [Link]

-

MDPI. Using the Cyclotide Scaffold for Targeting Biomolecular Interactions in Drug Development. [Link]

-

National Center for Biotechnology Information. Versatile Biomaterial Additive: A Game-Changing Multifunctional Synthetic Peptide With Pro-Regenerative, Anti-Inflammatory, and Antibacterial Properties. [Link]

-

National Center for Biotechnology Information. Synthesis of 4-amino-thiazole analogs of Fmoc-amino acids and thiazole linked N-orthogonally protected dipeptidomimetics. [Link]

Sources

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. chempep.com [chempep.com]

- 4. This compound [myskinrecipes.com]

- 5. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]

- 8. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]

- 9. scbt.com [scbt.com]

- 10. researchgate.net [researchgate.net]

- 11. Versatile Biomaterial Additive: A Game-Changing Multifunctional Synthetic Peptide With Pro-Regenerative, Anti-Inflammatory, and Antibacterial Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Imperience of the Fmoc Group in the Synthesis and Application of Amino Ketones: A Technical Guide

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of synthetic organic chemistry and drug discovery, the precise manipulation of reactive functional groups is paramount. Among the arsenal of protective chemistries, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has emerged as a cornerstone, particularly in the realm of solid-phase peptide synthesis (SPPS).[1] This guide provides an in-depth technical exploration of the multifaceted role of the Fmoc protecting group in the synthesis, manipulation, and application of α-amino ketones, a class of compounds with significant therapeutic and research potential. We will delve into the mechanistic underpinnings of Fmoc protection, detail field-proven experimental protocols, and illuminate the strategic advantages of its application in the development of novel chemical entities.

The Fundamental Principle: Orthogonality and Mild Lability in Amino Ketone Synthesis

The successful synthesis of complex molecules hinges on the concept of orthogonality , the ability to selectively deprotect one functional group in the presence of others.[2] The Fmoc group, in conjunction with acid-labile side-chain protecting groups (e.g., tert-butyl), forms a truly orthogonal system, which is a significant advantage over older strategies like the Boc/Bzl approach.[3][4] This orthogonality is crucial when dealing with multifunctional amino ketones, which may possess other sensitive moieties.

The primary attribute that makes the Fmoc group indispensable is its lability under mild basic conditions, typically with a secondary amine like piperidine.[3][5] This contrasts sharply with the harsh acidic conditions required for the removal of the tert-butyloxycarbonyl (Boc) group.[5] The mild deprotection conditions offered by Fmoc chemistry are particularly advantageous for the synthesis of amino ketones, as they preserve the integrity of acid-sensitive functionalities that may be present in the molecule and minimize side reactions like racemization.[]

Caption: Mechanism of Fmoc deprotection from an amino ketone.

Synthesis of Fmoc-Protected Amino Ketones: A Methodological Overview

The preparation of Fmoc-protected amino ketones is a critical first step for their incorporation into larger molecules. Several synthetic strategies have been developed, with the choice of method often depending on the desired ketone substituent and the nature of the amino acid side chain.

A robust and widely applicable method involves the conversion of an N-Fmoc-protected amino acid into a reactive intermediate, such as a thioester, which then undergoes reaction with an organometallic reagent. For instance, the transformation of Fmoc-amino acids into 2-mercaptopyridine thioesters followed by reaction with dialkylcuprates has proven effective for preparing a variety of Fmoc-protected amino ketones in good yields.[1]

Experimental Protocol: Synthesis of an Fmoc-Protected Amino Ketone via a Thioester Intermediate

This protocol is adapted from the method described by Vázquez and Albericio.[1]

Materials:

-

Fmoc-protected amino acid (1.0 eq)

-

2,2'-Dipyridyl disulfide (1.1 eq)

-

Triphenylphosphine (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Organocuprate reagent (e.g., lithium dialkylcuprate, prepared in situ)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Standard workup and purification reagents (diethyl ether, magnesium sulfate, silica gel for chromatography)

Procedure:

-

Thioester Formation: a. Dissolve the Fmoc-protected amino acid, 2,2'-dipyridyl disulfide, and triphenylphosphine in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen). b. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). c. Upon completion, concentrate the reaction mixture under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel to obtain the Fmoc-aminoacyl-2-thiopyridyl ester.

-

Reaction with Organocuprate: a. In a separate flask, prepare the organocuprate reagent in anhydrous THF at the appropriate temperature (typically -78 °C to 0 °C). b. Dissolve the purified Fmoc-aminoacyl-2-thiopyridyl ester in anhydrous THF and add it dropwise to the freshly prepared organocuprate solution. c. Allow the reaction to proceed at low temperature for 1-2 hours. d. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. e. Allow the mixture to warm to room temperature and perform a standard aqueous workup. f. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). g. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography to yield the desired Fmoc-protected amino ketone.

Applications in Drug Discovery and Chemical Biology

Fmoc-protected amino ketones are not merely synthetic intermediates; they are valuable building blocks for the creation of potent and selective therapeutic agents and research tools.

Protease Inhibitors

A prominent application of amino ketones is in the design of protease inhibitors.[7][8] The ketone carbonyl can act as an electrophilic "warhead" that forms a reversible covalent bond with a nucleophilic residue (e.g., cysteine or serine) in the active site of a protease, leading to potent inhibition.[9] The peptidyl portion of the molecule, constructed using Fmoc-SPPS, provides the necessary specificity for the target enzyme.[7]

The use of the Fmoc group is particularly advantageous in the synthesis of peptidyl fluoromethyl ketones (FMKs), a class of irreversible protease inhibitors with significant therapeutic potential.[7] The mild deprotection conditions of Fmoc chemistry are compatible with the sensitive fluorinated ketone moiety.[7]

| Parameter | Fmoc Protecting Group | Boc Protecting Group |

| Deprotection Condition | Mild base (e.g., 20% piperidine in DMF)[3] | Strong acid (e.g., TFA)[5] |

| Orthogonality | Fully orthogonal with acid-labile side-chain protecting groups[3] | Semi-orthogonal with benzyl-based side-chain protecting groups[2] |

| Compatibility with Sensitive Functionalities | High, preserves acid-labile groups | Lower, can cleave sensitive groups |

| Side Reactions | Potential for aspartimide formation in sensitive sequences[5] | Risk of t-butylation of sensitive residues |

| Monitoring | UV absorbance of the dibenzofulvene byproduct allows for real-time monitoring of deprotection[5] | No straightforward real-time monitoring |

Chemical Biology Probes

Fmoc-protected amino ketones serve as versatile scaffolds for the development of chemical biology probes. These probes can be used to study enzyme activity, identify novel drug targets, and elucidate biological pathways.[10] By incorporating reporter tags such as fluorophores or biotin onto the amino ketone scaffold, researchers can visualize and track the interactions of these molecules within a biological system. The Fmoc group's compatibility with a wide range of chemical modifications makes it an ideal choice for the synthesis of such multifunctional probes.

Caption: Workflow for the use of Fmoc-amino ketones in SPPS.

Challenges and Considerations

While the Fmoc group offers numerous advantages, its use in the context of amino ketones is not without challenges. The basic conditions used for Fmoc deprotection can potentially lead to side reactions involving the ketone functionality, such as enolization and subsequent racemization or aldol-type reactions. Careful optimization of the deprotection conditions, including the choice of base, solvent, and reaction time, is crucial to mitigate these risks.

Furthermore, the stability of the Fmoc-protected amino ketone itself during storage and handling should be considered. As with many complex organic molecules, proper storage under inert and anhydrous conditions is recommended to prevent degradation.

Conclusion

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group plays a pivotal and strategic role in the synthesis and application of amino ketones. Its mild, base-labile nature, coupled with its orthogonality to common acid-labile side-chain protecting groups, provides a robust and versatile platform for the construction of complex peptidyl amino ketones. These molecules have demonstrated significant potential as potent protease inhibitors and sophisticated chemical biology probes, driving innovation in drug discovery and fundamental biological research. A thorough understanding of the principles and methodologies outlined in this guide will empower researchers to effectively harness the power of Fmoc chemistry in their pursuit of novel and impactful scientific discoveries.

References

-

ACS Publications. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Fmoc-Protected Amino Ketones Bearing tert-Butyl Based Side-Chain Protecting Groups. Retrieved from [Link]

-

YouTube. (2023). Introduction To The FMOC Approach: solid phase peptide syntheses. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

MDPI. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2005). Synthesis of proteins by native chemical ligation using Fmoc-based chemistry. PubMed. Retrieved from [Link]

-

ACS Publications. (2020). Discovery of Ketone-Based Covalent Inhibitors of Coronavirus 3CL Proteases for the Potential Therapeutic Treatment of COVID-19. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Evaluating Fmoc-amino acids as selective inhibitors of butyrylcholinesterase. PubMed. Retrieved from [Link]

-

SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]